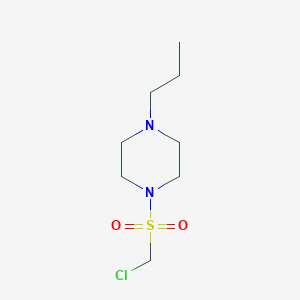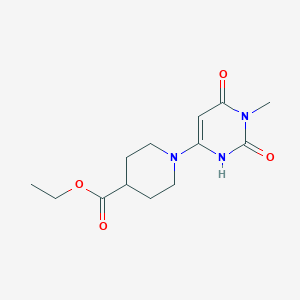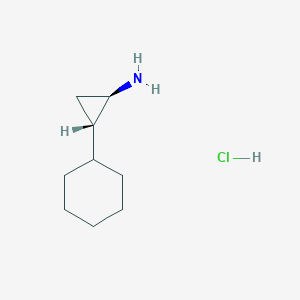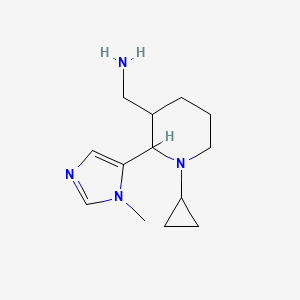
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
化学反応の分析
Types of Reactions
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or amine .
科学的研究の応用
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
- 1-Methylimidazole
- Cyclopropylamine
- Piperidine derivatives
Uniqueness
What sets (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and lipophilicity, while the imidazole and piperidine rings provide versatile sites for chemical modification and biological interaction .
特性
分子式 |
C13H22N4 |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
[1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3 |
InChIキー |
ZOZIDWDWOURKED-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2C(CCCN2C3CC3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


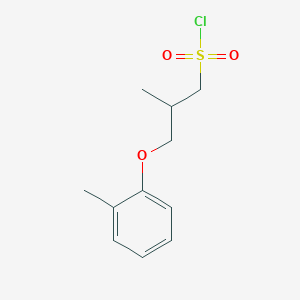
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
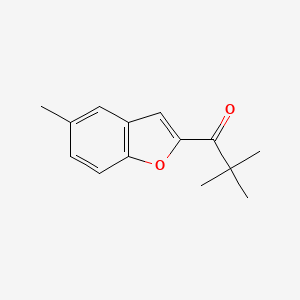
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
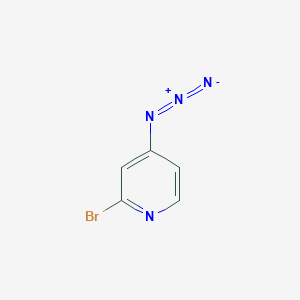
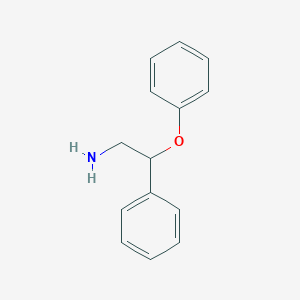
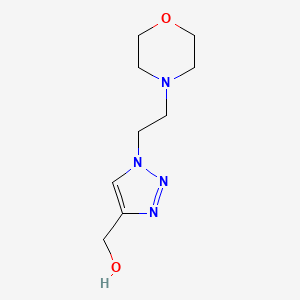
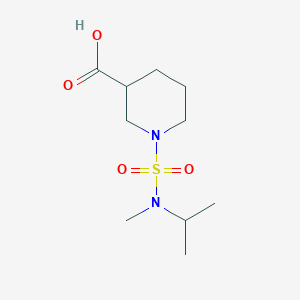
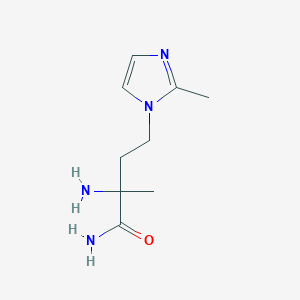
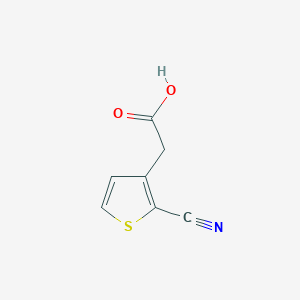
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
